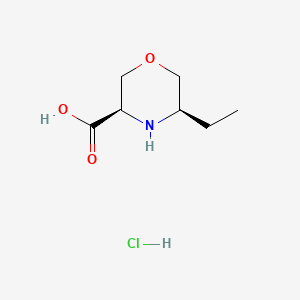
4-Nitrobenzene-1-sulfonoimidamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrobenzene-1-sulfonoimidamidehydrochloride is a chemical compound with significant applications in various fields of science and industry. It is characterized by the presence of a nitro group, a sulfonoimidamide group, and a hydrochloride moiety. This compound is known for its unique chemical properties and reactivity, making it valuable in synthetic chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzene-1-sulfonoimidamidehydrochloride typically involves the nitration of benzene derivatives followed by sulfonation and subsequent conversion to the sulfonoimidamide. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzene-1-sulfonoimidamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The sulfonoimidamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives with additional oxygen-containing groups.
Reduction: Formation of 4-aminobenzene-1-sulfonoimidamidehydrochloride.
Substitution: Formation of substituted sulfonoimidamide derivatives.
Scientific Research Applications
4-Nitrobenzene-1-sulfonoimidamidehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitrobenzene-1-sulfonoimidamidehydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, influencing cellular processes. The sulfonoimidamide group can interact with proteins and enzymes, potentially modulating their activity. The hydrochloride moiety enhances the compound’s solubility and stability in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
4-Fluoronitrobenzene: Similar in structure but with a fluorine atom instead of the sulfonoimidamide group.
4-Nitrocatechol: Contains a nitro group and hydroxyl groups, differing in functional groups and reactivity.
1,3-Dinitrobenzene: Contains two nitro groups, differing in the number and position of nitro groups.
Uniqueness
4-Nitrobenzene-1-sulfonoimidamidehydrochloride is unique due to the presence of the sulfonoimidamide group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C6H8ClN3O3S |
|---|---|
Molecular Weight |
237.67 g/mol |
IUPAC Name |
1-(aminosulfonimidoyl)-4-nitrobenzene;hydrochloride |
InChI |
InChI=1S/C6H7N3O3S.ClH/c7-13(8,12)6-3-1-5(2-4-6)9(10)11;/h1-4H,(H3,7,8,12);1H |
InChI Key |
WNQCLAGIOQKDSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=N)(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,4-dimethylphenyl)-3-[(E)-[(2,4-dimethylphenyl)imino]methyl]-3-methylurea](/img/structure/B13576366.png)




![7-{4-Amino-2-azabicyclo[2.1.1]hexan-2-yl}-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylicacidhydrochloride](/img/structure/B13576387.png)



![(S)-1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethan-1-ol](/img/structure/B13576428.png)
![tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate](/img/structure/B13576433.png)


